molecular formula C10H13NO3 B8562161 Methyl 2-(2-aminoethoxy)benzoate

Methyl 2-(2-aminoethoxy)benzoate

Cat. No.: B8562161
M. Wt: 195.21 g/mol
InChI Key: OQIABXWGOWFBKD-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethoxy)benzoate (C${10}$H${13}$NO$3$) is an ester derivative of benzoic acid featuring a 2-aminoethoxy substituent at the ortho position of the aromatic ring. This compound is structurally characterized by a methyl ester group at the carboxylate position and a 2-aminoethoxy (–OCH$2$CH$2$NH$2$) moiety at the adjacent carbon (Figure 1). For instance, the 2-aminoethoxy group is a critical functional moiety in calcium channel blockers like amlodipine benzoate , highlighting its relevance in drug design.

Synthetic routes for similar compounds often involve esterification or nucleophilic substitution. For example, methyl benzoate derivatives with substituted ethoxy groups can be synthesized via condensation reactions using dichlorotriphenylphosphorane or esterification of carboxylic acids with methanol under acidic conditions .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(2-aminoethoxy)benzoate

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7,11H2,1H3

InChI Key

OQIABXWGOWFBKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 2-(2-aminoethoxy)benzoate with structurally related esters and derivatives, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Substituent Molecular Weight Key Applications Synthesis Method Analytical Data References
This compound (hypothetical) C${10}$H${13}$NO$_3$ 2-aminoethoxy 195.22 (calculated) Pharmaceutical intermediate (inferred) Esterification of 2-(2-aminoethoxy)benzoic acid Not available
Ethyl 2-methoxybenzoate C${10}$H${12}$O$_3$ 2-methoxy 180.20 Food additive, flavoring agent Esterification of 2-methoxybenzoic acid IR, MS, NMR
Methyl 2-[(ethoxycarbonyl)amino]benzoate C${11}$H${13}$NO$_4$ ethoxycarbonylamino 223.23 Research chemical Unspecified esterification $^1$H NMR, HRMS
Methyl 2-[(2-methylphenoxy)methyl]benzoate C${16}$H${16}$O$_3$ 2-methylphenoxymethyl 256.29 Antifungal, antimicrobial agents Crystallization from ethyl acetate X-ray crystallography
2-(4-Amino-Phenyl)-Quinoline-4-Carboxylic Acid (B29) C${16}$H${12}$N$2$O$2$ 4-aminophenyl-quinoline 264.28 Anticancer research Piperazine-mediated coupling $^1$H NMR, HRMS

Key Observations

Substituent Impact on Reactivity and Solubility: The 2-aminoethoxy group in this compound introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-polar analogs like ethyl 2-methoxybenzoate . Electron-donating groups (e.g., methoxy in ethyl 2-methoxybenzoate) reduce electrophilic aromatic substitution reactivity, whereas electron-withdrawing groups (e.g., ethoxycarbonylamino in ) increase acidity of the ester moiety.

Synthetic Pathways: Methyl benzoate derivatives are commonly synthesized via esterification (e.g., ethyl 2-methoxybenzoate ) or coupling reactions (e.g., quinoline derivatives in ). The aminoethoxy group may require protective strategies to prevent side reactions during synthesis .

Biological Activity: Compounds with phenoxymethyl substituents (e.g., ) exhibit antifungal and antimicrobial activity, while quinoline derivatives (e.g., ) are explored for anticancer applications.

Analytical Characterization :

  • $^1$H NMR and HRMS are standard for confirming substituent identity and purity . X-ray crystallography (e.g., ) resolves steric effects of bulky groups.

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